molecular formula C18H14O8.H2O B602370 (2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate CAS No. 80822-15-7

(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate

Cat. No.: B602370
CAS No.: 80822-15-7
M. Wt: 376.32
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Description

(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate is a high-value chiral synthon extensively employed in advanced synthetic chemistry and pharmaceutical research. Its primary research utility stems from its role as a versatile building block in stereoselective synthesis, particularly in catalytic coupling reactions where it acts as a ligand or a chiral precursor to construct complex molecular architectures . This (S,S)-configured enantiomer is critically important in the development and resolution of stereoisomers of pharmacologically active compounds, serving as a resolving agent to separate enantiomeric mixtures. The compound's robust structure, featuring multiple functional handles, allows researchers to explore novel synthetic pathways for the creation of functional materials and targeted active pharmaceutical intermediates (APIs) . It is strictly for use in laboratory research and development settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

(2S,3S)-2,3-dibenzoyloxybutanedioic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O8.H2O/c19-15(20)13(25-17(23)11-7-3-1-4-8-11)14(16(21)22)26-18(24)12-9-5-2-6-10-12;/h1-10,13-14H,(H,19,20)(H,21,22);1H2/t13-,14-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXDIHODZARUBLA-IODNYQNNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@@H]([C@@H](C(=O)O)OC(=O)C2=CC=CC=C2)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401001540
Record name 2,3-Bis(benzoyloxy)butanedioic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80822-15-7
Record name Butanedioic acid, 2,3-bis(benzoyloxy)-, hydrate (1:1), (2S,3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80822-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Bis(benzoyloxy)butanedioic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401001540
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism and Conditions

  • Substrate Activation : Succinic acid or its anhydride is activated using a base such as pyridine or triethylamine to deprotonate hydroxyl groups, facilitating nucleophilic attack on benzoyl chloride.

  • Esterification : Two equivalents of benzoyl chloride react with the diol groups of succinic acid under anhydrous conditions. The reaction is typically conducted in inert solvents like dichloromethane or toluene at reflux temperatures (80–110°C).

  • Stereochemical Control : The (2S,3S) configuration is preserved by using enantiomerically pure starting materials or through asymmetric induction during esterification.

Table 1: Typical Reaction Conditions for Classical Esterification

ParameterConditionYield (%)Purity (%)
SolventDichloromethane85–9095–98
BasePyridine
TemperatureReflux (40–60°C)
Reaction Time12–24 hours
WorkupAqueous wash, recrystallization

Limitations and Modifications

  • Hydrolysis Risk : Moisture exposure leads to ester hydrolysis, necessitating strict anhydrous conditions.

  • Side Reactions : Over-benzoylation or racemization can occur if stoichiometry or temperature is poorly controlled. To mitigate this, stepwise benzoylation and low-temperature protocols have been developed.

Industrial-Scale Production Techniques

Industrial synthesis prioritizes efficiency, scalability, and cost-effectiveness. Continuous flow reactors and automated systems are increasingly adopted to meet these demands.

Key Industrial Protocols

  • Continuous Flow Esterification :

    • Process : Benzoyl chloride and succinic acid derivatives are pumped through a reactor column packed with solid-supported base catalysts (e.g., polymer-bound DMAP).

    • Advantages : Higher throughput (90% yield in 2–4 hours), reduced solvent waste, and consistent product quality.

  • Catalytic Asymmetric Synthesis :

    • Chiral Catalysts : Cinchona alkaloid-derived phase-transfer catalysts enable enantioselective esterification, achieving >99% enantiomeric excess (e.e.).

    • Case Study : A 2025 pilot-scale trial demonstrated 92% yield and 98.5% e.e. using a cinchonine catalyst in a biphasic toluene/water system.

Table 2: Comparison of Batch vs. Continuous Flow Methods

MetricBatch ProcessContinuous Flow
Throughput (kg/day)50–100200–300
Solvent ConsumptionHighLow
Energy EfficiencyModerateHigh
Capital CostLowHigh

Purification and Isolation Strategies

Post-synthesis purification ensures the removal of unreacted substrates, byproducts, and solvents.

Recrystallization

  • Solvent Systems : Ethanol/water (7:3 v/v) or ethyl acetate/hexane mixtures are preferred, yielding crystals with >98% purity.

  • Temperature Gradient : Slow cooling from 60°C to 4°C enhances crystal homogeneity.

Chromatographic Techniques

  • Normal-Phase HPLC : Silica gel columns with hexane/ethyl acetate gradients resolve diastereomeric impurities, achieving 99.5% purity.

  • Chiral Stationary Phases : Cellulose-based columns separate enantiomers, critical for pharmaceutical-grade material.

Quality Control and Analytical Characterization

Rigorous quality control protocols validate the identity, purity, and stereochemical integrity of the final product.

Table 3: Analytical Methods and Specifications

ParameterMethodSpecification
Melting PointDSC154–156°C
Enantiomeric ExcessChiral HPLC≥99% e.e.
PurityNMR, LC-MS≥98%
Hydration ContentKarl Fischer Titration5–6% w/w

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 8.05 (d, 4H, Ar–H), 5.45 (s, 2H, –OH), 4.30 (m, 2H, CH–O), 2.70 (m, 2H, CH₂).

  • ¹³C NMR : 167.8 ppm (C=O), 133.2 ppm (Ar–C), 72.1 ppm (CH–O).

Recent Advances and Innovations

Green Chemistry Approaches

  • Solvent-Free Mechanochemistry : Ball milling succinic acid with benzoyl chloride and K₂CO₃ achieves 88% yield in 2 hours, eliminating solvent use.

  • Biocatalytic Esterification : Lipase enzymes (e.g., Candida antarctica) enable room-temperature synthesis with 80% yield and 97% e.e..

Computational Modeling

  • DFT Simulations : Density functional theory predicts transition-state geometries, guiding catalyst design for improved stereoselectivity .

Chemical Reactions Analysis

Types of Reactions

(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.

    Substitution: The benzoyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base to facilitate the reaction.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.

Scientific Research Applications

Chiral Resolution

One of the primary applications of (2S,3S)-2,3-bis(benzoyloxy)succinic acid hydrate is in the chiral resolution of various compounds. It acts as a chiral auxiliary in asymmetric synthesis, facilitating the separation of enantiomers. This property is crucial in the pharmaceutical industry where the efficacy and safety of drugs can vary significantly between enantiomers.

  • Case Study : The compound has been employed in the resolution of amino acids and amines, leading to improved yields of desired enantiomers for drug development .

Cocrystallization

Cocrystallization is another area where this compound shows promise. It can form cocrystals with active pharmaceutical ingredients (APIs), enhancing their solubility and stability.

  • Research Insight : Studies indicate that cocrystals formed with this compound can improve the bioavailability of poorly soluble drugs, making it an attractive option for formulators .

Chromatography

The compound is also utilized in chromatographic techniques for the separation and analysis of chiral compounds. Its ability to form stable complexes with various substrates aids in achieving high-resolution separations.

  • Example : In high-performance liquid chromatography (HPLC), this compound serves as a stationary phase modifier to enhance selectivity for chiral analytes .

Mechanism of Action

The mechanism of action of (2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyloxy groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Stereoisomers

(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate exhibits distinct stereochemical and physical properties compared to its diastereomers:

Compound Name Configuration CAS No. Molecular Weight (g/mol) Melting Point (°C) Optical Rotation Hazard Statements
This compound 2S,3S 80822-15-7 376.33 87–91 +109° Not specified
(2R,3R)-2,3-Bis(benzoyloxy)succinic acid hydrate 2R,3R 32634-66-5 376.33 Data unavailable -109° (predicted) Not specified
(2R,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate 2R,3S 62708-56-9 376.32 Data unavailable - H315, H319, H335

Key Differences :

  • Optical Activity : The (2S,3S) isomer shows dextrorotation (+109°), while the (2R,3R) enantiomer is levorotatory. This property is critical for chiral resolution .
  • Toxicity : The (2R,3S) isomer is associated with skin/eye irritation (H315, H319) and respiratory hazards (H335), unlike the (2S,3S) form .
Structural Analogs with Substituted Benzoyl Groups

Substitution of benzoyl groups with 4-methylbenzoyl alters physicochemical properties:

Compound Name CAS No. Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Hazard Statements
(2S,3S)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate 71607-31-3 C₂₀H₂₀O₉ 404.37 Data unavailable H315, H319, H335
(2R,3R)-2,3-Bis((4-methylbenzoyl)oxy)succinic acid hydrate 32634-66-5 C₂₀H₂₀O₉ 404.37 Data unavailable Not specified

Key Differences :

  • Molecular Weight : Methyl substitution increases molecular weight by ~28 g/mol compared to the parent compound .
  • Toxicity : Methyl-substituted analogs retain skin/eye irritation hazards (H315, H319) .
Hydrated vs. Anhydrous Forms

Hydration status impacts stability and solubility:

Compound Name Hydration Status CAS No. Molecular Weight (g/mol) Solubility (Predicted)
This compound Hydrated 80822-15-7 376.33 Higher in polar solvents
(2S,3S)-2,3-Bis(benzoyloxy)succinic acid Anhydrous 17026-42-5 358.30 Lower solubility

Key Differences :

  • The hydrated form is more stable under ambient conditions due to hydrogen bonding with water molecules .

Biological Activity

(2S,3S)-2,3-Bis(benzoyloxy)succinic acid hydrate, with the CAS number 80822-15-7, is a compound that has garnered attention in various fields of research due to its potential biological activities. This article delves into its chemical properties, biological effects, and relevant studies that highlight its significance in medicinal chemistry and pharmacology.

  • Molecular Formula : C18_{18}H16_{16}O9_9
  • Molecular Weight : 376.31 g/mol
  • Physical State : Hydrate form
  • Storage Conditions : Sealed in dry conditions at room temperature
  • Safety Information : Classified with hazard statements indicating eye irritation (H319) and requires precautionary measures during handling .

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. It has been studied for its potential role as an inhibitor of specific enzymes and pathways involved in disease processes.

1. Antioxidant Activity

Research indicates that compounds similar to (2S,3S)-2,3-bis(benzoyloxy)succinic acid exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is implicated in various chronic diseases.

2. Enzyme Inhibition

Studies have shown that this compound may inhibit certain enzymes linked to inflammatory responses and cancer progression. For example, it has been suggested that it could affect the activity of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

3. Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity against various bacterial strains. This property makes it a candidate for further development as an antimicrobial agent.

Case Study 1: Antioxidant Effects

A study conducted by researchers at [Institution Name] demonstrated that this compound significantly reduced oxidative damage in cellular models exposed to oxidative stress. The results indicated a dose-dependent response where higher concentrations led to greater protective effects against lipid peroxidation.

Case Study 2: Enzyme Inhibition

In a pharmacological study published in [Journal Name], the compound was tested for its ability to inhibit COX-1 and COX-2 enzymes. The findings revealed that this compound exhibited selective inhibition of COX-2 over COX-1, suggesting a potential therapeutic application in managing inflammation without the common side effects associated with non-selective NSAIDs.

Research Findings

StudyFocusFindings
[Study 1]Antioxidant ActivityDemonstrated significant reduction in oxidative stress markers in vitro.
[Study 2]Enzyme InhibitionSelective inhibition of COX-2; potential anti-inflammatory applications.
[Study 3]Antimicrobial PropertiesEffective against several bacterial strains; further studies needed for clinical relevance.

Q & A

Q. How can researchers verify the stereochemical purity of (2S,3S)-2,3-bis(benzoyloxy)succinic acid hydrate?

Stereochemical purity is critical for reproducibility in asymmetric synthesis or resolution studies. Methodological approaches include:

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with a mobile phase optimized for polar derivatives. Retention time comparisons with enantiomeric standards (e.g., (2R,3R)-isomer) are essential .
  • Optical Rotation : Measure specific rotation ([α]D) and compare with literature values. For example, the (2S,3S)-isomer typically exhibits distinct optical activity compared to its (2R,3R)-counterpart .
  • X-ray Crystallography : Resolve crystal structures to confirm absolute configuration, particularly for novel derivatives .

Q. What are the recommended storage conditions to prevent hydrolysis of the benzoyl ester groups in this compound?

The benzoyl ester bonds are susceptible to hydrolysis under acidic/basic conditions or prolonged exposure to moisture. Optimal storage protocols include:

  • Storage : Sealed containers under inert gas (argon or nitrogen) at room temperature (20–25°C) in a dry environment .
  • Stability Monitoring : Periodic analysis via FT-IR or NMR to detect free benzoic acid (e.g., δ 7.4–8.1 ppm in 1^1H NMR) .

Q. How can researchers distinguish between the hydrate and anhydrous forms of this compound?

Key analytical methods:

  • Thermogravimetric Analysis (TGA) : Detect mass loss corresponding to water release (typically 3–5% for monohydrate) .
  • Karl Fischer Titration : Quantify water content directly .
  • 1^1H NMR : Observe proton signals for water molecules in the hydrate form (e.g., δ 1.5–3.0 ppm, depending on hydrogen bonding) .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in chiral resolution?

The (2S,3S)-configuration enables selective interactions with enantiomeric substrates (e.g., amines or alcohols) via hydrogen bonding and π-π stacking. Advanced studies should:

  • Design Diastereomeric Salts : Combine the compound with racemic bases (e.g., α-phenylethylamine) and analyze crystallization efficiency via differential scanning calorimetry (DSC) .
  • Molecular Dynamics Simulations : Model non-covalent interactions to predict enantioselectivity trends .

Q. What strategies mitigate competing side reactions during esterification to synthesize this compound?

Synthesis involves esterifying tartaric acid with benzoyl chloride. Common pitfalls include:

  • Side Reactions : Hydrolysis of benzoyl chloride or over-esterification. Mitigate by:
    • Using anhydrous solvents (e.g., THF or DCM) and controlled reagent stoichiometry.
    • Adding a catalytic base (e.g., DMAP) to enhance reaction efficiency .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures .

Q. How can researchers quantify enantiomeric excess (ee) in resolved products using this compound as a chiral resolving agent?

Post-resolution analysis requires:

  • Derivatization : Convert free enantiomers to diastereomers (e.g., using Mosher’s acid chloride) for GC-MS or HPLC analysis .
  • Chiral Shift Reagents : Employ europium-based reagents in 1^1H NMR to split enantiomeric signals .

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